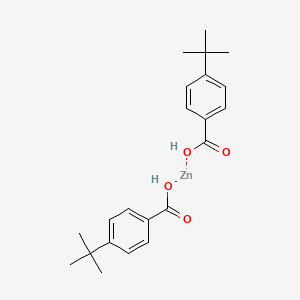
Zinc p-t-butylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc p-t-butylbenzoate: is an organic zinc compound with the chemical formula C22H26O4Zn . It is commonly used in organic synthesis as a catalyst and stabilizer. The compound typically appears as a white crystalline powder or crystals and is soluble in organic solvents such as ethanol and acetone .
準備方法
Synthetic Routes and Reaction Conditions: Zinc p-t-butylbenzoate is usually synthesized by reacting p-t-butylbenzaldehyde with ethyl acetoacetate to form an intermediate, which is then acidified. This intermediate is subsequently reacted with zinc chloride to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors and precise temperature and pressure conditions to optimize the reaction .
化学反応の分析
Types of Reactions: Zinc p-t-butylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: this compound can participate in substitution reactions, where the zinc ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones , while reduction can produce alcohols or alkanes .
科学的研究の応用
Zinc p-t-butylbenzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and esterification.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: this compound is used in the production of polymers, plastics, and other industrial materials due to its stabilizing properties
作用機序
The mechanism by which zinc p-t-butylbenzoate exerts its effects involves the interaction of the zinc ion with various molecular targets. The zinc ion can act as a Lewis acid, facilitating the formation of new chemical bonds and stabilizing reaction intermediates. This property makes it an effective catalyst in many organic reactions. Additionally, the zinc ion can interact with biological molecules, potentially influencing cellular processes and pathways .
類似化合物との比較
- Zinc benzoate
- Zinc acetate
- Zinc p-toluenesulfonate
- Zinc 4-tert-butylbenzoate
Comparison: Zinc p-t-butylbenzoate is unique due to its specific structure, which includes a p-t-butyl group. This structural feature imparts distinct chemical and physical properties, such as increased solubility in organic solvents and enhanced catalytic activity. Compared to zinc benzoate and zinc acetate, this compound offers better performance in certain catalytic applications due to its bulkier substituent .
特性
分子式 |
C22H28O4Zn |
|---|---|
分子量 |
421.8 g/mol |
IUPAC名 |
4-tert-butylbenzoic acid;zinc |
InChI |
InChI=1S/2C11H14O2.Zn/c2*1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h2*4-7H,1-3H3,(H,12,13); |
InChIキー |
DSKHXQRTXYXKJB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)O.CC(C)(C)C1=CC=C(C=C1)C(=O)O.[Zn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2E)-2-{(2E)-[1-(4-ethylphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B13822145.png)
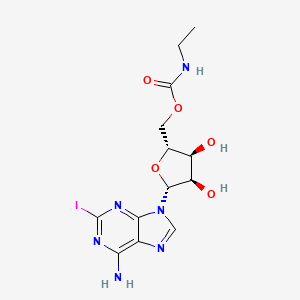
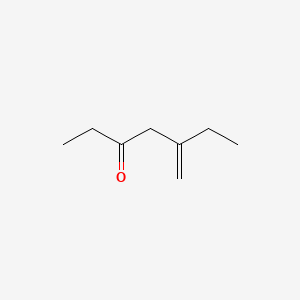
![N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-octadecyl)amino]-1-propanaminium](/img/structure/B13822159.png)
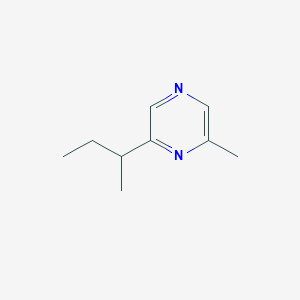
![[1,2,3,4-Tetrakis(methoxycarbonyl)-1,3-butadiene-1,4-diyl]palladium](/img/structure/B13822162.png)
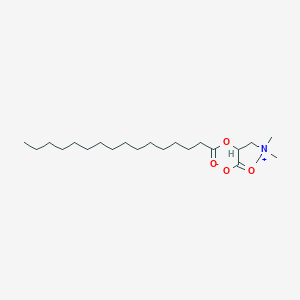
![3,4,5-trimethoxy-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B13822181.png)
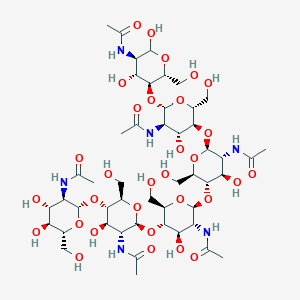
![N-(3,4-dichlorophenyl)-2-[2-(2-heptan-4-ylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B13822193.png)
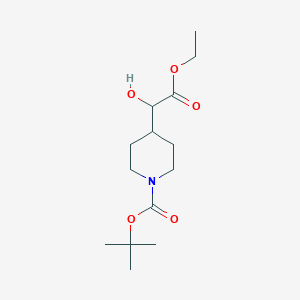
![3-{(E)-[(4-methoxyphenyl)imino]methyl}benzene-1,2-diol](/img/structure/B13822203.png)

![N'-[(E)-1H-indol-3-ylmethylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B13822236.png)
